molecular formula C14H14N2O4S B2515683 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid CAS No. 1540847-46-8

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid

Cat. No.: B2515683
CAS No.: 1540847-46-8
M. Wt: 306.34
InChI Key: NSNBTGTVLXDLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid is a complex organic compound with the molecular formula C14H14N2O4S. This compound is characterized by the presence of a hydroxy group, a benzoic acid moiety, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-methylthiophene with a suitable carbamoylating agent to form the intermediate, which is then coupled with 2-hydroxy-5-aminobenzoic acid under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-5-[(3-methylthiophen-2-yl)methylcarbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8-4-5-21-12(8)7-15-14(20)16-9-2-3-11(17)10(6-9)13(18)19/h2-6,17H,7H2,1H3,(H,18,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBTGTVLXDLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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